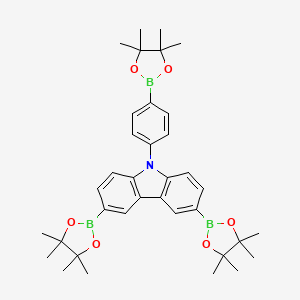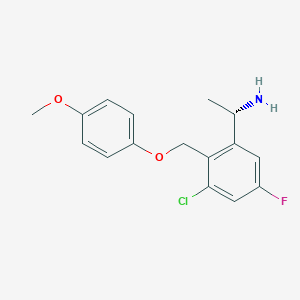![molecular formula C14H16ClN7O B13357113 N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B13357113.png)
N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-4-(1H-tetraazol-1-yl)butanamide is a complex organic compound that features both benzimidazole and tetrazole moieties Benzimidazole is a heterocyclic aromatic organic compound, while tetrazole is a five-membered ring containing four nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-4-(1H-tetraazol-1-yl)butanamide typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-4-(1H-tetraazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-4-(1H-tetraazol-1-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties .
Mécanisme D'action
The mechanism of action of N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-4-(1H-tetraazol-1-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole derivatives: Known for their broad range of biological activities.
Tetrazole derivatives: Used in pharmaceuticals and materials science.
Uniqueness
N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-4-(1H-tetraazol-1-yl)butanamide is unique due to the combination of benzimidazole and tetrazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and potential synergistic effects .
Propriétés
Formule moléculaire |
C14H16ClN7O |
|---|---|
Poids moléculaire |
333.77 g/mol |
Nom IUPAC |
N-[2-(5-chlorobenzimidazol-1-yl)ethyl]-4-(tetrazol-1-yl)butanamide |
InChI |
InChI=1S/C14H16ClN7O/c15-11-3-4-13-12(8-11)17-9-21(13)7-5-16-14(23)2-1-6-22-10-18-19-20-22/h3-4,8-10H,1-2,5-7H2,(H,16,23) |
Clé InChI |
VLCXCVXFKRTSCS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)N=CN2CCNC(=O)CCCN3C=NN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



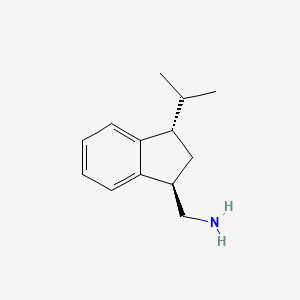
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13357048.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B13357056.png)
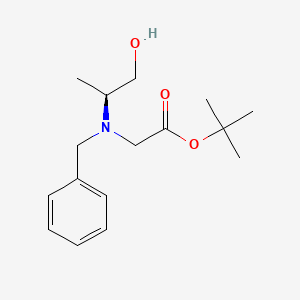
![2-Methyl-4-(3-pyridinyl)-6-[4-(2-pyridinyl)-1-piperazinyl]benzonitrile](/img/structure/B13357060.png)
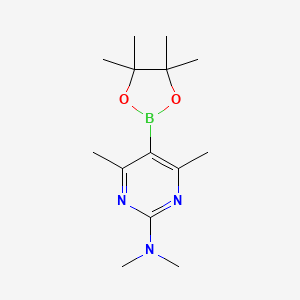
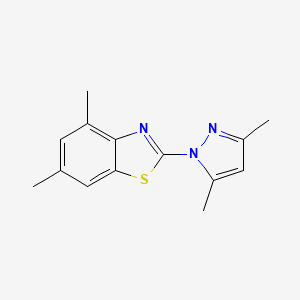
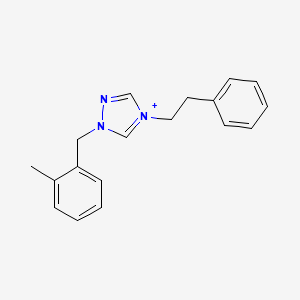
![N-{[4-(butanoylamino)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B13357086.png)
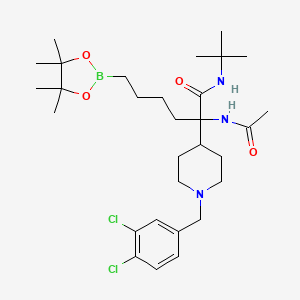
![6-(3-Iodophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357105.png)
